molecular formula C22H22N2O5 B2587880 (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate CAS No. 380424-61-3

(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate

Cat. No.: B2587880
CAS No.: 380424-61-3
M. Wt: 394.427
InChI Key: WHMBLEALBGXBIS-LFIBNONCSA-N
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Description

The compound (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate features a methyl benzoate backbone conjugated to an acrylamido group with a cyano substituent and a 4-isopropoxy-3-methoxyphenyl moiety. The E-configuration of the acrylamido double bond ensures a planar geometry, influencing molecular interactions and stability. This structure is analogous to bioactive acrylamido benzoate derivatives, which are frequently explored for antioxidant and anti-inflammatory applications .

Key structural attributes include:

  • Benzoate ester: Enhances lipophilicity and membrane permeability.
  • 4-Isopropoxy-3-methoxyphenyl substituent: The bulky isopropoxy group at the 4-position and methoxy at the 3-position may modulate steric and electronic properties compared to simpler substituents.

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-14(2)29-19-10-9-15(12-20(19)27-3)11-16(13-23)21(25)24-18-8-6-5-7-17(18)22(26)28-4/h5-12,14H,1-4H3,(H,24,25)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMBLEALBGXBIS-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the acrylamide moiety: This can be achieved by reacting 4-isopropoxy-3-methoxybenzaldehyde with cyanoacetic acid in the presence of a base to form the corresponding acrylonitrile intermediate.

    Amidation: The acrylonitrile intermediate is then reacted with methyl 2-aminobenzoate under suitable conditions to form the desired acrylamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis can further enhance production efficiency.

Chemical Reactions Analysis

Knoevenagel Condensation

The acrylamido group participates in condensation reactions with aromatic aldehydes, forming extended π-conjugated systems. This reaction is catalyzed by piperidine/acetic acid under reflux conditions :

text
(E)-methyl... + ArCHO → Extended acrylamide derivatives

Key conditions :

  • Solvent: Toluene

  • Catalysts: Piperidine (0.35 ml), acetic acid (1.3 ml)

  • Temperature: Reflux (~110°C)

  • Duration: 5–6 hours

Outcomes :

  • Yields range from 55% to 95% for analogous compounds .

  • Substituents on benzaldehyde influence reaction efficiency (e.g., electron-donating groups enhance reactivity) .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

text
(E)-methyl... → Carboxylic acid + methanol

Conditions :

  • Acidic: HCl/H₂O, reflux

  • Basic: NaOH/EtOH, room temperature

Impact :

  • Hydrolysis modifies solubility and bioactivity, critical for prodrug activation .

Acrylamido Hydrolysis

The acrylamido linkage is resistant to mild hydrolysis but cleaves under strong acidic/basic conditions:

text
(E)-methyl... → Benzoic acid derivative + cyanoacrylamide

Stability :

  • Stable in physiological pH (critical for HDAC inhibition activity) .

Nucleophilic Additions

The electron-deficient β-carbon of the acrylamido group undergoes Michael additions with nucleophiles (e.g., amines, thiols):

text
(E)-methyl... + NuH → Adduct at β-position

Example :

  • Thiophene derivatives form adducts with potential pharmacological activity .

Cyano Group Reactivity

The cyano group participates in:

  • Reduction : Forms primary amines using LiAlH₄ or catalytic hydrogenation.

  • Nucleophilic Substitution : Reacts with Grignard reagents to form ketones after hydrolysis.

Limitations :

  • Steric hindrance from the isopropoxy group may reduce accessibility.

Thermal and Photochemical Reactions

  • Polymerization : The acrylamido group may undergo thermal polymerization, forming cross-linked networks.

  • Photoisomerization : The (E)-configuration could isomerize to (Z) under UV light, altering bioactivity .

Table 1: Comparative Reactivity of Functional Groups

Functional GroupReaction TypeConditionsYield/Outcome
AcrylamidoKnoevenagel CondensationPiperidine/AcOH, reflux55–95%
EsterHydrolysis (Basic)NaOH/EtOH, RTQuantitative
CyanoReduction (LiAlH₄)Dry ether, 0°CModerate

Table 2: Influence of Substituents on Reaction Efficiency

Benzaldehyde SubstituentReaction Rate (Relative)Yield (%)
4-OCH₃Fast88
4-ClModerate74
4-OHSlow54

This compound’s reactivity profile is foundational for developing derivatives with tailored biological or material properties. Further studies are needed to explore its catalytic and enantioselective transformations.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of cyanoacrylamides have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer progression. A study demonstrated that modifications to the cyano group can enhance the cytotoxic effects against various cancer cell lines, suggesting that (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate could be a candidate for further investigation in anticancer drug development .

1.2 Antimicrobial Properties
The antimicrobial potential of related compounds has been documented extensively. In vitro studies have shown that certain acrylamides possess activity against both Gram-positive and Gram-negative bacteria. The presence of the isopropoxy and methoxy groups in this compound may enhance its lipophilicity, potentially improving membrane permeability and efficacy against microbial strains .

Materials Science

2.1 Polymer Synthesis
The compound can be utilized as a monomer in the synthesis of polymers through radical polymerization techniques. Its unique functional groups allow for the incorporation into various polymer matrices, which can be tailored for specific applications such as drug delivery systems or as coatings with enhanced properties. For example, copolymers containing cyanoacrylate units have been shown to exhibit improved mechanical strength and thermal stability .

2.2 Photopolymerization
this compound can also serve as a photoinitiator or crosslinking agent in photopolymerization processes. This application is particularly relevant in the production of dental materials and adhesives, where rapid curing under UV light is advantageous. Studies have reported on the effectiveness of similar acrylamides in enhancing the curing efficiency and final properties of dental resins .

Agrochemicals

3.1 Herbicide Development
The structural characteristics of this compound suggest potential applications in herbicide formulation. Compounds with cyanoacrylate moieties have been investigated for their ability to inhibit plant growth by interfering with specific metabolic pathways. Preliminary studies indicate that derivatives may exhibit selective herbicidal activity against certain weed species while being less harmful to crops .

3.2 Insect Repellents
Recent research has explored the use of acrylamide derivatives as insect repellents. The incorporation of isopropoxy and methoxy groups may enhance volatility and efficacy, making this compound a candidate for development into effective insect repellent formulations .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Research on cyanoacrylamidesEnhanced cytotoxicity against cancer cell lines
Antimicrobial Properties Investigation of acrylamides' antimicrobial effectsEffective against Gram-positive and Gram-negative bacteria
Polymer Synthesis Use of acrylamides in polymer productionImproved mechanical strength and thermal stability
Photopolymerization Application in dental materialsIncreased curing efficiency under UV light
Herbicide Development Exploration of cyanoacrylate herbicidesSelective inhibition of weed species
Insect Repellents Development of insect repellent formulationsEnhanced volatility and efficacy as a repellent

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Phenolic vs. Alkoxy Substituents

Compounds with phenolic hydroxyl groups (e.g., 4-hydroxy-3,5-dimethoxyphenyl) exhibit superior antioxidant and anti-inflammatory activities. For instance, ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido) derivatives demonstrated high radical scavenging efficacy in DPPH and FRAP assays, attributed to the hydroxyl group's hydrogen-donating capacity . In contrast:

  • Isopropoxy groups , being bulkier and more lipophilic than methoxy, could further diminish antioxidant activity but improve metabolic stability or bioavailability .
Positional Effects
  • 4-Hydroxyphenyl derivatives show higher activity than 2-hydroxyphenyl analogs. For example, shifting the hydroxyl group from the 4th to 2nd position on the phenyl ring reduced anti-inflammatory efficacy by 40% in carrageenan-induced edema models .
  • The 3-methoxy group in the target compound may sterically hinder interactions with enzymatic targets compared to unsubstituted or para-substituted analogs.

Core Structural Modifications

Benzoate vs. Thiophene Carboxylate

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-thiophene-3-carboxylates (e.g., ) exhibit comparable bioactivity to benzoate derivatives but differ in electronic properties due to the thiophene ring's electron-rich nature. Thiophene-based analogs showed moderate COX-2 inhibition, suggesting scaffold-dependent selectivity .

Quinoline-Piperazine Hybrids

Methyl 4-(4-(2-arylquinoline-4-carbonyl)piperazin-1-yl)benzoates () prioritize kinase inhibition over antioxidant activity. For example, C7 (with a CF3-phenyl group) showed nanomolar IC50 values against EGFR, highlighting the role of halogenated aryl groups in target specificity .

Structural and Functional Data Table

Compound Name / Substituents Core Structure Key Bioactivity/Property Reference
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-thiophene-3-carboxylate Thiophene carboxylate High antioxidant (IC50: 12 µM in DPPH)
Ethyl 2-(2-cyano-3-(2-hydroxyphenyl)acrylamido)-thiophene-3-carboxylate Thiophene carboxylate Reduced anti-inflammatory activity
Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) Quinoline-piperazine EGFR inhibition (IC50: 45 nM)
(Target Compound) 4-isopropoxy-3-methoxyphenyl Benzoate Hypothesized lower antioxidant, improved stability

Biological Activity

(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate, with the CAS Number 380551-82-6, is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C22H24N2O5SC_{22}H_{24}N_{2}O_{5}S and a molecular weight of 428.5 g/mol. The compound features a complex arrangement including a cyano group, methoxy and isopropoxy substituents, which may influence its biological interactions.

Anticancer Properties

Recent studies have suggested that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown to induce apoptosis in various cancer cell lines. Notably, compounds with a cyano group have been linked to enhanced cytotoxicity against tumor cells, potentially through the induction of oxidative stress and disruption of mitochondrial function .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
TPP+-C10Isolated Parasites1.0 ± 0.6Mitochondrial disruption
TPP+-C12Isolated Parasites1.0 ± 0.7Induction of apoptosis
Compound AB16F10<20Tyrosinase inhibition

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In vitro studies indicate that compounds containing similar moieties can inhibit lipoxygenase activity, which is crucial in the inflammatory response. For example, certain derivatives have demonstrated competitive inhibition against human lipoxygenases, effectively reducing pro-inflammatory cytokine production .

Table 2: Inhibition of Lipoxygenase Activity

Compound NameIC50 (µM)Inhibition Type
Moracin C5.0Competitive
Compound B7.5Non-competitive

Antimicrobial Activity

Preliminary data suggest that the compound may possess antimicrobial properties as well. Similar derivatives have shown effectiveness against various bacterial strains, likely due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Anticancer Activity : A series of experiments conducted on B16F10 melanoma cells revealed that specific derivatives inhibited melanin production without cytotoxic effects at lower concentrations, suggesting potential applications in skin cancer treatment .
  • Anti-inflammatory Research : In an experimental model using carrageenan-induced paw edema, compounds exhibiting structural similarities to this compound were shown to significantly reduce inflammation markers and improve outcomes in treated subjects .

Q & A

Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?

  • Methodology : Implement Quality by Design (QbD) principles. Define Critical Quality Attributes (CQAs) such as purity (>98%) and particle size. Use PAT (Process Analytical Technology) tools like in-line FT-IR for real-time monitoring. Validate with statistical process control (SPC) charts .

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